molecular formula C18H21NO B4629637 2,5-dimethyl-N-(3-phenylpropyl)benzamide

2,5-dimethyl-N-(3-phenylpropyl)benzamide

Cat. No. B4629637
M. Wt: 267.4 g/mol
InChI Key: HXKITKFBWDDCOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-dimethyl-N-(3-phenylpropyl)benzamide often involves multi-step chemical reactions that yield these complex molecules with high specificity. For example, the intermolecular interactions and synthesis of antipyrine-like derivatives highlight the intricate process of creating such compounds through good yields and spectroscopic characterization (Saeed et al., 2020). These methods may involve nucleophilic substitution reactions followed by hydrogenation processes to achieve the desired molecular structures.

Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-N-(3-phenylpropyl)benzamide and related compounds is characterized by detailed crystallography and spectroscopic analysis. The crystal packing, hydrogen bonding interactions, and other stabilizing forces such as π-interactions are crucial for understanding the molecular arrangement in the solid state. The study by Saeed et al. (2020) provides insights into these molecular interactions through Hirshfeld surface analysis and DFT calculations, revealing the importance of electrostatic energy contributions to molecular stability.

Chemical Reactions and Properties

Chemical reactions involving 2,5-dimethyl-N-(3-phenylpropyl)benzamide derivatives may include a variety of functional group transformations and coupling reactions. The selectivity towards tertiary sp3 C-H bond over primary or secondary ones in synthesis processes showcases the compound's reactivity pattern (Bhakuni et al., 2014). This selective reactivity is pivotal for constructing complex molecular architectures.

Physical Properties Analysis

The solubility, crystal structure, and other physical properties of similar compounds are analyzed through techniques such as wide-angle X-Ray diffraction and solubility tests in various solvents. The amorphous character and excellent solubility of polyamides derived from similar molecular structures indicate the material's potential for diverse applications (Liaw et al., 2002).

Scientific Research Applications

Supramolecular Chemistry and Material Science

2,5-Dimethyl-N-(3-phenylpropyl)benzamide, as part of the broader family of benzamide compounds, plays a significant role in supramolecular chemistry and material science. Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly property is leveraged in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs, including derivatives like 2,5-dimethyl-N-(3-phenylpropyl)benzamide, is promising for developing new materials and technologies. Their adaptable nature suggests a broad spectrum of future applications ranging from smart materials to targeted drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Antituberculosis Activity

Organotin compounds, including those derived from benzamide structures, have shown remarkable antituberculosis activity. Research into the antituberculosis properties of organotin complexes has highlighted their potential as effective agents against Mycobacterium tuberculosis H37Rv. These complexes demonstrate a fascinating range of structural diversity and biological activity. The antituberculosis efficacy of these compounds is influenced by the ligand environment, the organic groups attached to tin, and the overall structure of the compound. Notably, triorganotin(IV) complexes have been found to exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, indicating the significance of the tin's organic ligands in determining the compound's biological activity (Iqbal, Ali, & Shahzadi, 2015).

Pharmaceutical Applications

In the realm of pharmaceuticals, benzamide derivatives, including 2,5-dimethyl-N-(3-phenylpropyl)benzamide, are explored for various therapeutic potentials. Zonisamide, for instance, a benzisoxazole derivative, has been developed as an antiepileptic drug. It highlights the diverse pharmacological activities associated with benzamide compounds. Zonisamide's efficacy in treating partial seizures and its comparison to established antiepileptics like carbamazepine and valproic acid underscores the therapeutic value of benzamide derivatives in managing neurological disorders (Peters & Sorkin, 1993).

Environmental and Ecological Considerations

Benzophenone-3 (BP-3), closely related to the chemical class of benzamides, has been extensively used in sunscreens and other consumer products. The environmental persistence and ecological impacts of BP-3, including its derivatives, have raised concerns. BP-3's detection in various environmental matrices and its potential endocrine-disrupting effects emphasize the need for comprehensive studies on the environmental behavior and safety of benzamide derivatives. This includes compounds like 2,5-dimethyl-N-(3-phenylpropyl)benzamide, which may share similar environmental fates and biological activities (Kim & Choi, 2014).

properties

IUPAC Name

2,5-dimethyl-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14-10-11-15(2)17(13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKITKFBWDDCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(3-phenylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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